Methyl 7-(4-(difluoromethoxy)phenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Description
Methyl 7-(4-(difluoromethoxy)phenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a triazolo[1,5-a]pyrimidine derivative characterized by a 4-(difluoromethoxy)phenyl group at position 7, an ethyl substituent at position 5, and a methyl ester at position 4. The difluoromethoxy group enhances metabolic stability and bioavailability compared to non-fluorinated alkoxy substituents, while the ethyl group at position 5 contributes to steric and electronic modulation of the core structure .
Properties
IUPAC Name |
methyl 7-[4-(difluoromethoxy)phenyl]-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F2N4O3/c1-3-11-12(14(23)24-2)13(22-16(21-11)19-8-20-22)9-4-6-10(7-5-9)25-15(17)18/h4-8,13,15H,3H2,1-2H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNMQIHYCZMZXIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)OC(F)F)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F2N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[1,5-a]pyrimidines, have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors. These targets play crucial roles in various biological processes, including immune response, cell growth, and differentiation.
Mode of Action
Similar compounds have been shown to interact with their targets through specific binding at given sites. For instance, some 1,2,4-triazolo[1,5-a]pyrimidines have been shown to destabilize the RT heterodimer, confirming an allosteric binding at the interface between p51 and p66 RT subunits.
Biochemical Pathways
Similar compounds have been shown to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway. These pathways play significant roles in cellular stress response, programmed cell death, and inflammation, respectively.
Pharmacokinetics
Similar compounds have shown good inhibitory effect with ic50 values ranging from 0057 ± 0003–3646 ± 0203 μM, indicating potential bioavailability.
Biochemical Analysis
Biochemical Properties
They have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells.
Cellular Effects
In cellular models, Methyl 7-(4-(difluoromethoxy)phenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate and its related compounds have shown significant anti-neuroinflammatory properties. They have been found to reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells.
Molecular Mechanism
It has been suggested that the compound may exert its effects through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway. A molecular docking study has shown that related compounds have favorable interactions with active residues of ATF4 and NF-kB proteins.
Biological Activity
Methyl 7-(4-(difluoromethoxy)phenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article provides a detailed overview of its biological activity, including antiproliferative effects against various cancer cell lines and its underlying mechanisms of action.
- IUPAC Name : this compound
- Molecular Formula : C17H18F2N4O3
- Molecular Weight : 396.4 g/mol
Antiproliferative Activity
Recent studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. The following table summarizes the IC50 values observed in different experimental setups:
The biological activity of this compound appears to be mediated through several pathways:
- Inhibition of Cell Proliferation : The compound has been shown to significantly inhibit the growth and colony formation of cancer cells in a dose-dependent manner. This was particularly noted in the MGC-803 cell line where it inhibited growth effectively compared to standard treatments like 5-FU (fluorouracil) .
- Induction of Apoptosis : Research indicates that this compound can induce apoptosis in cancer cells by regulating key proteins involved in the apoptotic pathway. It has been found to affect the expression levels of proteins associated with cell cycle regulation and apoptosis .
- Signaling Pathway Modulation : Notably, the compound has been shown to inhibit the ERK signaling pathway. This inhibition leads to decreased phosphorylation levels of critical proteins such as ERK1/2 and AKT, which are essential for cell survival and proliferation .
Study on Antiproliferative Effects
In a study published in Molecules, researchers synthesized a series of triazolo-pyrimidine derivatives and tested their antiproliferative activity against several human cancer cell lines including MDA-MB-231 and MCF-7. Among these compounds, one exhibited significant inhibitory effects with an IC50 value of 17.83 μM against MDA-MB-231 cells .
Mechanistic Insights
Another study highlighted the molecular mechanisms by which related compounds exert their anticancer effects. It was found that these compounds could inhibit nitric oxide (NO) production and tumor necrosis factor-alpha (TNF-α) in LPS-stimulated human microglia cells, suggesting potential neuroprotective properties alongside their anticancer activity .
Scientific Research Applications
Synthesis of the Compound
The synthesis of methyl 7-(4-(difluoromethoxy)phenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has been documented in various studies. For instance, a study highlighted the use of efficient additive protocols for synthesizing triazolo-pyrimidine derivatives through condensation reactions involving substituted benzaldehydes and ethyl cyanoacetate under eco-friendly conditions . The optimization of reaction conditions significantly improved yields and purity.
Biological Activities
Research has indicated that compounds containing the triazolo-pyrimidine moiety exhibit a wide range of biological activities:
- Anti-inflammatory Properties : this compound has been shown to possess anti-inflammatory effects. A review discussed the structure–activity relationships (SARs) of pyrimidine derivatives and their potential as anti-inflammatory agents .
- PDE Inhibition : The compound is being investigated for its role as a phosphodiesterase (PDE) inhibitor. PDE inhibitors are crucial in treating various diseases by modulating cyclic nucleotide levels within cells. Specifically, oral PDE2 inhibitors have garnered attention for their therapeutic potential .
Pharmacological Applications
The pharmacological applications of this compound include:
- Neurological Disorders : Due to its ability to modulate cyclic nucleotide levels, the compound may have applications in treating neurological disorders where PDE activity is implicated.
- Cancer Therapy : The anti-inflammatory and cell signaling modulation properties suggest potential applications in cancer therapy where inflammation plays a role in tumor progression.
Case Studies and Research Findings
Several studies have documented the efficacy of triazolo-pyrimidine derivatives:
These findings underscore the versatility and therapeutic potential of this compound in medicinal chemistry.
Comparison with Similar Compounds
Key Findings :
- The difluoromethoxy group in the target compound offers superior oxidative stability compared to non-fluorinated alkoxy groups (e.g., methoxy or chlorobenzyloxy) .
- Bulky substituents like 3,4,5-trimethoxyphenyl (in ) improve target binding affinity but may reduce solubility.
Substituent Effects at Position 5
Key Findings :
- Ethyl groups (as in the target compound) provide moderate steric hindrance, favoring receptor compatibility .
- Trifluoromethyl groups (e.g., ) improve metabolic resistance but may increase toxicity.
Ester Group Variations at Position 6
Key Findings :
- Methyl esters (target compound) are more rapidly metabolized than ethyl esters, enabling prodrug activation .
Q & A
Q. Key Variables :
- Catalyst : APTS enhances solubility of intermediates, reducing side reactions .
- Solvent : Polar protic solvents (e.g., ethanol/water) improve regioselectivity by stabilizing zwitterionic intermediates .
How can conflicting spectroscopic data (e.g., NMR or IR) for triazolopyrimidine derivatives be resolved during structural characterization?
Advanced Research Focus
Conflicting NMR signals, particularly for diastereotopic protons in the 4,7-dihydro ring, arise from restricted rotation. To resolve this:
- Use 2D NMR (e.g., COSY, NOESY) to distinguish between overlapping signals .
- Compare experimental <sup>13</sup>C NMR shifts with DFT-calculated chemical shifts for validation .
- X-ray crystallography (e.g., as in ) provides unambiguous confirmation of regiochemistry and hydrogen bonding patterns .
Example : In ethyl 5-methyl-7-phenyl derivatives, crystallography confirmed the planar triazole-pyrimidine fusion, resolving ambiguities in proton assignments .
What methodologies optimize the introduction of the difluoromethoxy group at the para position of the phenyl ring?
Advanced Research Focus
The difluoromethoxy group is introduced via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling. Key considerations:
Q. Basic Research Focus
- UV-Vis : Dihydro forms exhibit λmax ~270 nm (π→π*), while aromatic derivatives show bathochromic shifts (λmax ~310 nm) .
- Mass Spectrometry : ESI-MS identifies [M+H]<sup>+</sup> peaks with distinct fragmentation patterns (e.g., loss of H2O in dihydro forms) .
Why do conflicting reports exist regarding the cytotoxicity of triazolopyrimidine derivatives, and how can this be addressed experimentally?
Data Contradiction Analysis
Discrepancies arise from variations in cell lines, assay protocols, and impurity profiles. Mitigation strategies:
- Standardized Assays : Use NCI-60 panel with matched incubation times (72 hrs) .
- HPLC-Purity Threshold : Ensure >95% purity to exclude confounding effects from synthetic byproducts .
What green chemistry principles apply to large-scale synthesis of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
